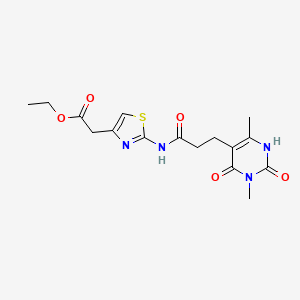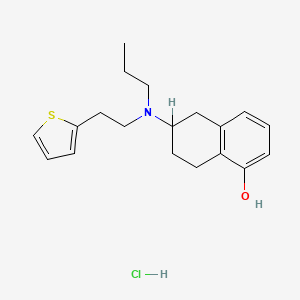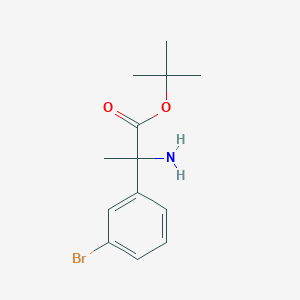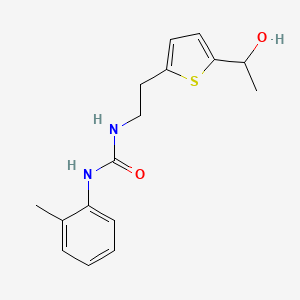
(S)-Fmoc-2-carboxymorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Fmoc-2-carboxymorpholine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of morpholine, which is a cyclic amine that is widely used as a building block in various organic syntheses. This compound is an important intermediate in the synthesis of peptides and proteins, and it has various applications in the field of biochemistry and molecular biology.
科学的研究の応用
Enantiopure Synthesis
- Enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester. This process is significant in peptidomimetic chemistry for solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
Glycopeptide Synthesis
- Fmoc groups are used in the synthesis of glycopeptides with TN and T antigen structures, representing N-terminal tripeptides with blood-group M specificity. This process is crucial for coupling glycopeptides to bovine serum albumin, contributing to immunology and biochemistry studies (Kunz, Birnbach, & Wernig, 1990).
Chemosensor Development
- A modular peptide scaffold using Fmoc-Sox-OH has been developed for fluorescent sensing of divalent zinc. This is a significant contribution to the development of biochemical sensors (Shults, Pearce, & Imperiali, 2003).
Polymer-Supported Synthesis
- The polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives using immobilized Fmoc-amino acids has been reported. This has implications in the field of synthetic chemistry, particularly in the creation of complex molecules (Králová et al., 2017).
Liquid Chromatography
- Fmoc-amino acid derivatives are used in liquid-solid adsorption chromatography for chiral separation of amino acids and asymmetric amines. This method enhances analytical chemistry techniques (Pugnière et al., 1997).
Drug Delivery Systems
- Folic acid-functionalized diblock copolymers using Fmoc-protected ATRP initiator have been developed for gene therapy applications and delivery of hydrophobic anticancer drugs, contributing to medicinal chemistry and drug delivery research (Licciardi et al., 2005).
Bio-inspired Functional Materials
- Fmoc-modified amino acids and short peptides are used in the fabrication of functional materials. This research opens pathways in biomaterials science, particularly in cell cultivation, drug delivery, and catalytic applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Enzymatic Dephosphorylation
- Enzyme-initiated self-assembly of Fmoc-tyrosine hydrogels by enzymatic dephosphorylation allows control over gelation time and mechanical properties. This has implications in three-dimensional cell culture (Thornton et al., 2009).
Oligonucleotide Synthesis
- A method for synthesizing phosphorodiamidate morpholino oligonucleotides (PMO) using Fmoc-protected active morpholino monomers has been developed, contributing to the field of genetic research and gene silencing (Ghosh et al., 2020).
FRET Systems in Biochemistry
- The preparation and photophysical study of Fmoc-amino acid building blocks in fluorescence-resonance-energy transfer (FRET) systems is crucial for understanding protein interactions and signaling pathways (Kramer et al., 2009).
HIV-1 Protease Inhibitors
- Fmoc-containing peptidomimetics have been evaluated as inhibitors of HIV-1 protease, contributing to the development of antiviral therapies (Marastoni et al., 1998).
特性
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-11-21(9-10-25-18)20(24)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVFPRISNDQLQ-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)
![ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3011162.png)
![tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate](/img/structure/B3011163.png)


![1-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3011170.png)


![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3011175.png)


![3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3011178.png)
